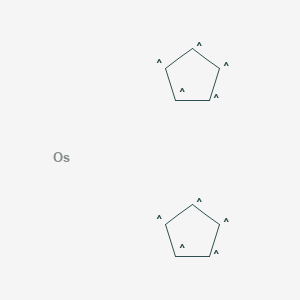
N,N-Bis(2-hydroxyethyl)undecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-hydroxyethyl)undecanamide: is an organic compound with the molecular formula C15H31NO3 . It is a type of amide derived from undecanoic acid and diethanolamine. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Bis(2-hydroxyethyl)undecanamide can be synthesized through the reaction of undecanoic acid with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as orthophosphoric acid, at elevated temperatures (around 140°C) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product meets the required purity standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(2-hydroxyethyl)undecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
N,N-Bis(2-hydroxyethyl)undecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-hydroxyethyl)undecanamide is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for better mixing and stabilization of emulsions. The hydroxyl groups and amide bond play a crucial role in its interaction with other molecules, facilitating its function as a surfactant .
Comparación Con Compuestos Similares
N,N-Bis(2-hydroxyethyl)dodecanamide: Similar structure but with a longer carbon chain.
N,N-Bis(2-hydroxyethyl)stearamide: Derived from stearic acid, with a longer carbon chain.
N,N-Bis(2-hydroxyethyl)oleamide: Derived from oleic acid, containing a double bond in the carbon chain
Uniqueness: N,N-Bis(2-hydroxyethyl)undecanamide is unique due to its specific carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications, offering a combination of solubility and stability that may not be achieved with other similar compounds .
Propiedades
Número CAS |
45233-61-2 |
|---|---|
Fórmula molecular |
C15H31NO3 |
Peso molecular |
273.41 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)undecanamide |
InChI |
InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h17-18H,2-14H2,1H3 |
Clave InChI |
ZDJBDLYSTNLOIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)
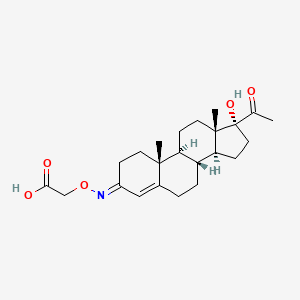
![5,8-Imino-2H-cyclohept[d]isoxazole](/img/structure/B13834284.png)
![1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)
![Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate](/img/structure/B13834287.png)
![7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B13834293.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
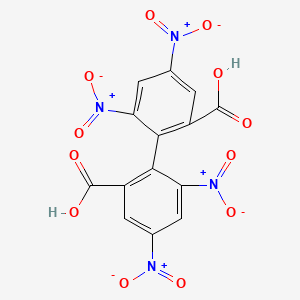
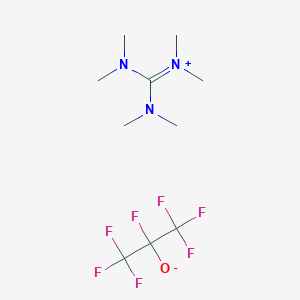
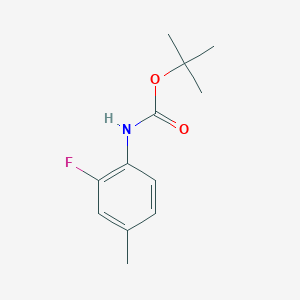
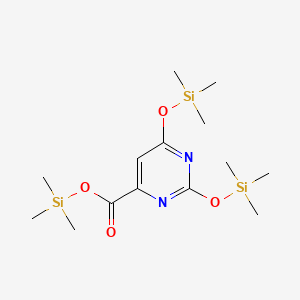
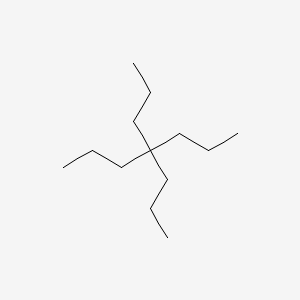
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
